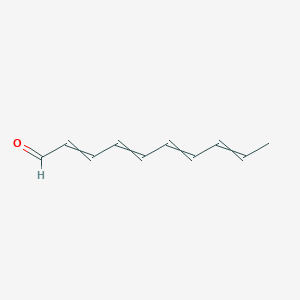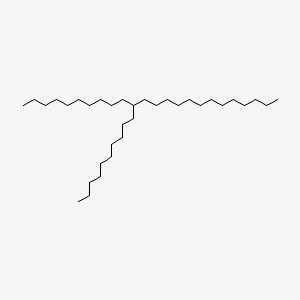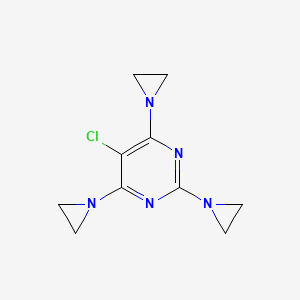
B-(8-Phenyl-1-dibenzofuranyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-(8-Phenyl-1-dibenzofuranyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, amino acids, and other molecules containing hydroxyl groups. This unique property makes them valuable in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of B-(8-Phenyl-1-dibenzofuranyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The reaction conditions generally include a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
B-(8-Phenyl-1-dibenzofuranyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes .
Applications De Recherche Scientifique
B-(8-Phenyl-1-dibenzofuranyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: The compound is used in the development of sensors for detecting biomolecules, such as glucose sensors.
Medicine: Boronic acids are explored for their potential as enzyme inhibitors, particularly in the treatment of cancer and diabetes.
Industry: The compound is used in the production of advanced materials, such as polymers and pharmaceuticals
Mécanisme D'action
The mechanism of action of B-(8-Phenyl-1-dibenzofuranyl)boronic acid involves its ability to form reversible covalent bonds with diols and other hydroxyl-containing molecules. This interaction is crucial in its role as a sensor or inhibitor. For example, in enzyme inhibition, the boronic acid group binds to the active site of the enzyme, preventing its normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- Dibenzofuran-4-boronic acid
- Benzofuran-2-boronic acid
Uniqueness
B-(8-Phenyl-1-dibenzofuranyl)boronic acid is unique due to its specific structure, which combines the properties of both phenyl and dibenzofuranyl groups.
Propriétés
Formule moléculaire |
C18H13BO3 |
|---|---|
Poids moléculaire |
288.1 g/mol |
Nom IUPAC |
(8-phenyldibenzofuran-1-yl)boronic acid |
InChI |
InChI=1S/C18H13BO3/c20-19(21)15-7-4-8-17-18(15)14-11-13(9-10-16(14)22-17)12-5-2-1-3-6-12/h1-11,20-21H |
Clé InChI |
RCQNVDJTJLXSPU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C(=CC=C1)OC3=C2C=C(C=C3)C4=CC=CC=C4)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


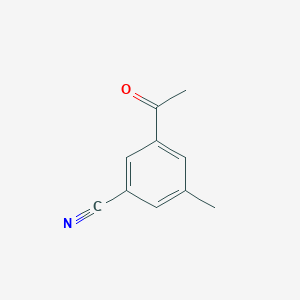

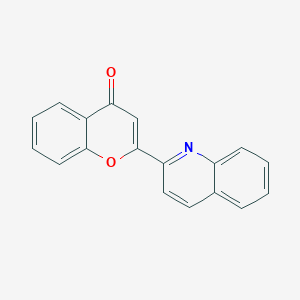
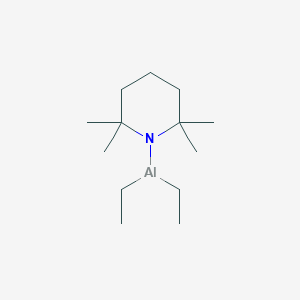
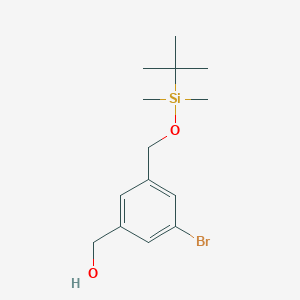
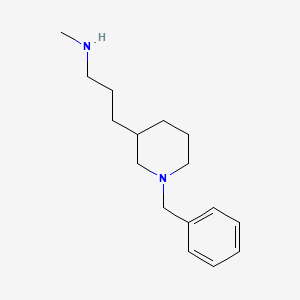
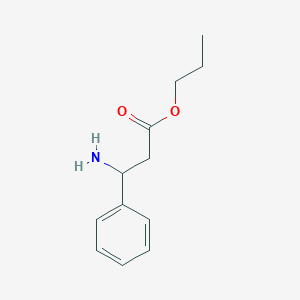
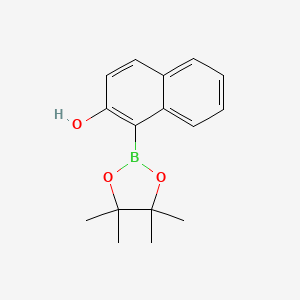


![12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol](/img/structure/B13973904.png)
